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Introduction
The PSTAIR antibody is a valuable tool for researchers studying the cell cycle, specifically for

the detection of Cyclin-Dependent Kinase 1 (CDK1), also known as p34cdc2. This antibody

targets the highly conserved 16-amino acid PSTAIR sequence (EGVPSTAIREISLLKE), which

is a hallmark of CDKs and distinguishes them from other protein kinases.[1] p34cdc2 is a

catalytic subunit that, when complexed with regulatory proteins called cyclins, forms the

Maturation-Promoting Factor (MPF).[2][3] MPF is a key regulator of the cell cycle, driving the

transition from the G2 phase to the M phase (mitosis).[4][5]

The anti-PSTAIR antibody recognizes a 31-34 kDa protein and is known for its broad cross-

reactivity across a wide range of species, including human, mouse, rat, and Xenopus, making it

a versatile reagent for various experimental models.[2][3][6] It is suitable for multiple

immunochemical applications, including Western Blotting (WB), Immunoprecipitation (IP), and

Immunofluorescence (IF)/Immunocytochemistry (ICC).[6][7]

p34cdc2 (CDK1) Activation Pathway
The activity of p34cdc2 is tightly regulated throughout the cell cycle. Its activation requires

binding to Cyclin B, forming a complex that is then activated through a series of

phosphorylation and dephosphorylation events. This active complex phosphorylates

downstream targets to initiate mitosis.
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Caption: Simplified pathway of p34cdc2 activation for mitotic entry.

Recommended Starting Dilutions
Quantitative data from various sources have been compiled to provide recommended starting

dilutions for the PSTAIR antibody. Researchers should note that the optimal dilution may vary

depending on the specific experimental conditions, cell type, and antibody lot. Titration is

recommended to determine the optimal working concentration.

Application
Recommended
Dilution

Cell/Tissue Type Reference

Western Blot (WB) 1:4,000 COS-7 cell extract [8]

1:10,000
A431, NIH 3T3, L6

cell lysates
[6]

0.5-1.0 µg/mL COS-7 cell extracts [1]

Immunocytochemistry

(ICC)
1:500 A431 cells [6]

Immunoprecipitation

(IP)
Assay Dependent A431 cell lysate [6]

Experimental Workflow Overview
The detection of p34cdc2 using the PSTAIR antibody follows a standard immunodetection

workflow. The major steps include sample preparation, the chosen immunoassay (Western
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Blot, Immunoprecipitation, or Immunofluorescence), and subsequent data analysis.

General Workflow for p34cdc2 Detection

Cell/Tissue Sample
Collection

Cell Lysis &
Protein Extraction

Immunofluorescence
(IF)

Protein Quantification
(e.g., BCA Assay)

Western Blot
(WB)

Immunoprecipitation
(IP)

Data Analysis &
Interpretation

Click to download full resolution via product page

Caption: High-level overview of experimental workflows.

Detailed Experimental Protocols
Western Blotting Protocol
This protocol outlines the detection of p34cdc2 from cell lysates.

Cell Lysate Preparation:

Harvest cells and wash twice with ice-cold Phosphate Buffered Saline (PBS).
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Lyse the cell pellet in cold RIPA buffer or a similar lysis buffer supplemented with a

protease inhibitor cocktail.[9]

Incubate on ice for 30 minutes with periodic vortexing.[10]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

Collect the supernatant containing the soluble proteins.

Protein Quantification:

Determine the protein concentration of the lysate using a standard method like the BCA or

Bradford assay.

SDS-PAGE and Protein Transfer:

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunodetection:

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or

5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

Primary Antibody Incubation: Incubate the membrane with the PSTAIR antibody diluted in

blocking buffer (e.g., 1:4,000 to 1:10,000) overnight at 4°C with gentle agitation.[6]

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase

(HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG, depending on

the PSTAIR primary) diluted in blocking buffer for 1 hour at room temperature.

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize

using an imaging system. p34cdc2 should appear as a band at approximately 34 kDa.[6]

Immunoprecipitation (IP) Protocol
This protocol is for isolating p34cdc2 from cell lysates.

Note: The PSTAIR antibody may not efficiently precipitate p34cdc2 when it is in an active

complex with Cyclin B, as the PSTAIR epitope might be masked.[2][3][8]

Lysate Preparation:

Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing

lysis buffer (e.g., NP-40 based buffer) to preserve protein-protein interactions.[9]

Adjust the protein concentration to 1-2 mg/mL.[10]

Pre-Clearing Lysate (Optional but Recommended):

To reduce non-specific binding, incubate the lysate with Protein A/G-coupled agarose or

magnetic beads for 30-60 minutes at 4°C.[9][11]

Centrifuge and collect the supernatant.

Immunoprecipitation:

Add the PSTAIR antibody (use datasheet recommendation, typically 1-5 µg) to the pre-

cleared lysate.

Incubate for 2 hours to overnight at 4°C with gentle rotation.[10]

Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an

additional 1-2 hours at 4°C.[9]

Washing:

Pellet the beads by centrifugation (or using a magnetic rack).
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Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer. This step

is critical for removing non-specifically bound proteins.[9]

Elution and Analysis:

After the final wash, remove all supernatant.

Resuspend the beads in 1X Laemmli sample buffer and boil for 5-10 minutes to elute and

denature the protein complexes.[9]

Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western

Blotting.

Immunofluorescence (IF) / Immunocytochemistry (ICC)
Protocol
This protocol details the visualization of p34cdc2 within cells.

Cell Preparation:

Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired

confluency.[12]

Fixation and Permeabilization:

Rinse the cells twice with PBS.

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room

temperature.[13][14]

Wash the cells three times with PBS for 5 minutes each.[13]

Permeabilization: Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes to

permeabilize the cell membranes.[12]

Blocking and Staining:

Wash the cells three times with PBS.
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Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1%

BSA or 5% normal goat serum in PBS) for 30-60 minutes.[12][15]

Primary Antibody Incubation: Dilute the PSTAIR antibody in blocking buffer (e.g., 1:500)

and incubate with the cells in a humidified chamber for 1-2 hours at room temperature or

overnight at 4°C.[6][12]

Washing: Decant the primary antibody solution and wash the cells three times with PBS

for 5 minutes each.[12]

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary

antibody (e.g., Alexa Fluor 488 goat anti-mouse/rabbit) diluted in blocking buffer for 1 hour

at room temperature, protected from light.[14]

Mounting and Imaging:

Wash the cells three times with PBS for 5 minutes each, protected from light.[12]

(Optional) Counterstain nuclei with DAPI for 1-5 minutes.

Rinse briefly with PBS.

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[13]

Seal the coverslip with nail polish and allow it to dry. Store slides at 4°C, protected from

light, until imaging.[13]

Visualize the cells using a fluorescence microscope.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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